2-{[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE
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Overview
Description
2-{[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is an organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Einhorn–Brunner reaction or the Pellizzari reaction.
Attachment of the Sulfanyl Group: The triazole derivative is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.
Formation of the Quinazolinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the quinazolinone core.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone and triazole derivatives.
Scientific Research Applications
2-{[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N-[2-(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE
- 2-{[5-(2-FURYL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Uniqueness: 2-{[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core with a triazole and sulfanyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-7-13-12(17-16-7)19-6-10-14-9-5-3-2-4-8(9)11(18)15-10/h2-5H,6H2,1H3,(H,13,16,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTHPMVMZUGYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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